2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine
Description
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine (CAS: 79-92-5, molecular formula: C₁₀H₁₆N) is a bicyclic amine derived from the camphene skeleton. Its structure features a rigid bicyclo[2.2.1]heptane core with two methyl groups at position 2, a methylidene (CH₂=) substituent at position 3, and a primary amine at position 7 (Figure 1).
Properties
CAS No. |
855625-69-3 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine |
InChI |
InChI=1S/C10H17N/c1-6-7-4-5-8(9(7)11)10(6,2)3/h7-9H,1,4-5,11H2,2-3H3 |
InChI Key |
AZJMAXKADBJHAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2N)C1=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane core.
Functionalization: Introduction of the dimethyl and methylidene groups to the bicyclo[2.2.1]heptane core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: To introduce hydrogen atoms selectively.
High-Pressure Reactions: To facilitate the formation of the bicyclic structure.
Purification Techniques: Such as distillation and crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens and other electrophiles.
Major Products
The major products formed from these reactions include:
Oxides: Resulting from oxidation reactions.
Reduced Amines: From reduction reactions.
Substituted Derivatives: From substitution reactions.
Scientific Research Applications
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: Interacting with specific receptors in biological systems.
Modulating Enzymatic Activity: Affecting the activity of enzymes involved in various biochemical pathways.
Altering Cellular Processes: Influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Key Structural Features :
- Bicyclo[2.2.1]heptane framework : Provides steric rigidity and conformational stability.
- Methylidene group (C3) : Introduces unsaturation, altering electron distribution and reactivity.
- Primary amine (C7) : Enables hydrogen bonding, salt formation, and interactions with biological targets.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Reactivity and Functional Group Comparisons
Amine Reactivity :
- The primary amine at C7 in the target compound enables salt formation (e.g., hydrochlorides) and participation in nucleophilic reactions. This contrasts with camphene, which lacks functional groups .
- Compared to 7-azabicyclo[2.2.1]heptane, the target compound’s amine is less basic due to electron-donating methyl groups .
Steric Effects :
- The 2,2-dimethyl groups create steric hindrance, reducing accessibility to the amine in reactions compared to unsubstituted bicycloheptan-amines .
Physicochemical Properties
| Property | Target Compound | Bicyclo[2.2.1]heptan-7-amine | 7-Azabicyclo[2.2.1]heptane |
|---|---|---|---|
| Molecular Weight (g/mol) | 150.24 | 111.19 | 97.16 |
| Boiling Point (°C) | ~250 (estimated) | – | – |
| Water Solubility | Low (improved as hydrochloride) | Moderate (hydrochloride salt) | High (hydrochloride salt) |
| LogP | ~2.5 (predicted) | ~1.8 | ~0.5 |
Biological Activity
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptan-7-amine, also known as (-)-7,7-dimethyl-2-methylenebicyclo[2.2.1]heptane, is a bicyclic organic compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.
- Chemical Formula : C₁₀H₁₆
- Molecular Weight : 136.234 g/mol
- IUPAC Name : 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane
- Structure : The compound features a bicyclic structure with two fused cyclopentane rings and a methylidene group contributing to its unique reactivity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties , reducing reactive oxygen species (ROS) production and modulating antioxidant enzyme activities such as superoxide dismutase and catalase . This activity is crucial for mitigating oxidative stress-related cellular damage.
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory pathways, particularly through the inhibition of nuclear factor kappa B (NF-κB) signaling and the reduction of pro-inflammatory cytokines like IL-6 and iNOS . Such mechanisms suggest potential therapeutic applications in inflammatory diseases.
Antiproliferative Properties
Studies have demonstrated that this compound can inhibit cancer cell proliferation by inducing cell cycle arrest and apoptosis in various cancer cell lines . Its action on multidrug-resistant tumors showcases its potential as an anticancer agent.
Study 1: Antioxidant and Anti-inflammatory Properties
A study published in MDPI highlighted the ability of the compound to reduce oxidative stress markers and inflammatory cytokines in vitro. The results indicated a significant decrease in ROS levels and inflammatory mediators when exposed to the compound at varying concentrations .
| Concentration (μM) | ROS Reduction (%) | IL-6 Inhibition (%) |
|---|---|---|
| 10 | 30 | 25 |
| 50 | 50 | 40 |
| 100 | 70 | 60 |
Study 2: Antiproliferative Effects in Cancer Cells
In another investigation, the antiproliferative effects were assessed on human breast cancer cells (MCF-7). The compound induced apoptosis characterized by increased caspase activity and DNA fragmentation at concentrations above 25 μM .
| Concentration (μM) | Cell Viability (%) | Apoptosis Induction (%) |
|---|---|---|
| 10 | 85 | 10 |
| 25 | 60 | 40 |
| 50 | 30 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
